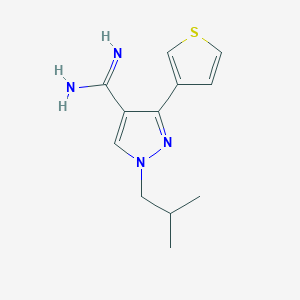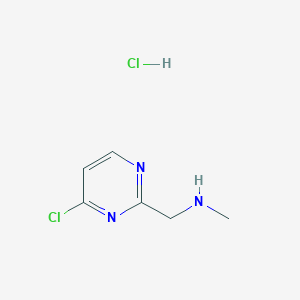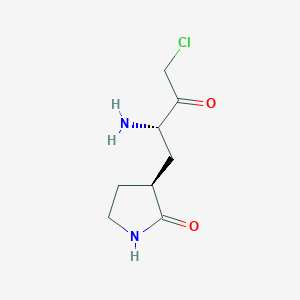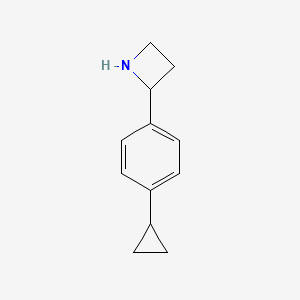
2-(4-Cyclopropylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclopropylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: This method is efficient for creating functionalized azetidines, although it faces challenges due to the inherent reactivity of the imine and alkene components .
Industrial Production Methods: Industrial production of azetidines, including 2-(4-Cyclopropylphenyl)azetidine, often involves advanced synthetic methodologies such as metal-catalyzed reactions and strain-driven processes . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Cyclopropylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in different applications .
Scientific Research Applications
2-(4-Cyclopropylphenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylphenyl)azetidine involves its interaction with molecular targets through its nitrogen-containing ring structure. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: These five-membered rings are less strained and more stable than azetidines.
Uniqueness: 2-(4-Cyclopropylphenyl)azetidine stands out due to its four-membered ring structure, which balances reactivity and stability. The presence of the cyclopropyl group further enhances its chemical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(4-cyclopropylphenyl)azetidine |
InChI |
InChI=1S/C12H15N/c1-2-9(1)10-3-5-11(6-4-10)12-7-8-13-12/h3-6,9,12-13H,1-2,7-8H2 |
InChI Key |
JLYOBMUXTALQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


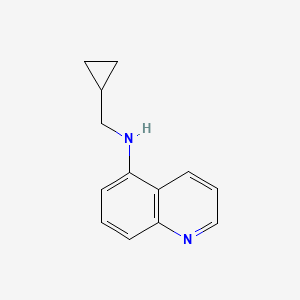
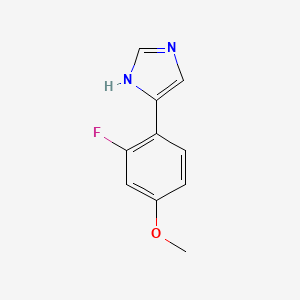
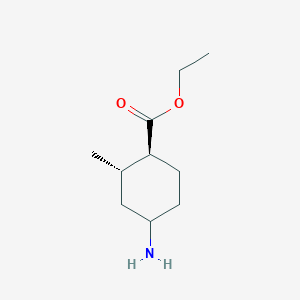
![(R)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]azepin-6-yl)acetate](/img/structure/B13328292.png)

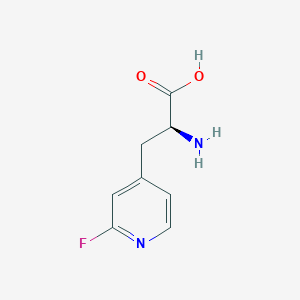
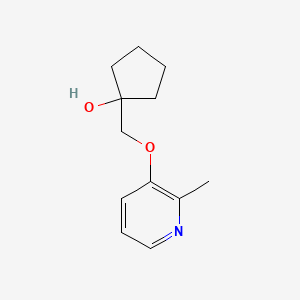
![3-(tert-Butoxycarbonyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c][1,8]naphthyridine-6-carboxylic acid](/img/structure/B13328304.png)
![4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
![5-Methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13328306.png)
